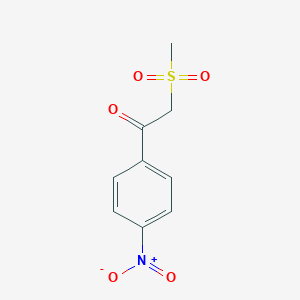

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone

Beschreibung

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone is a sulfonyl-containing aromatic ketone characterized by a methylsulfonyl group (-SO₂CH₃) at the β-position and a 4-nitrophenyl moiety at the α-position. For instance, 2-(methylsulfonyl)-1-(naphthalen-2-yl)ethanone (137g) exhibits a molecular weight of 274.32 g/mol and a colorless oil consistency .

Eigenschaften

IUPAC Name |

2-methylsulfonyl-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-16(14,15)6-9(11)7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJBYOJVXBUKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571464 | |

| Record name | 2-(Methanesulfonyl)-1-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136819-50-6 | |

| Record name | 2-(Methanesulfonyl)-1-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 2-(Methylthio)-1-(4-nitrophenyl)ethanone

The sulfide precursor, 2-(methylthio)-1-(4-nitrophenyl)ethanone, serves as a critical intermediate. Its preparation typically involves nucleophilic thioether formation. While direct literature on this specific precursor is limited, analogous protocols suggest a Michael addition or alkylation of 4-nitroacetophenone with methanesulfenyl chloride under basic conditions. For instance, in related syntheses, benzo[d]thiazole derivatives undergo thiolation using alkylthiols in the presence of triethylamine, yielding sulfide intermediates.

Oxidation to Sulfone

The sulfide-to-sulfone conversion is achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. In a documented procedure, 2-[fluoro(4-nitrophenyl)methylsulfonyl]benzo[d]thiazole was synthesized by treating its sulfide analog with m-CPBA in dichloromethane at room temperature, achieving complete oxidation within 8 hours. Applied to the target compound, this method would involve:

-

Dissolving 2-(methylthio)-1-(4-nitrophenyl)ethanone in a polar aprotic solvent (e.g., DCM).

-

Adding m-CPBA (2.2 equiv) dropwise at 0°C.

-

Stirring the mixture at room temperature until sulfide consumption (monitored via TLC).

-

Quenching with saturated sodium bicarbonate, followed by extraction and column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | m-CPBA | |

| Solvent | Dichloromethane | |

| Reaction Time | 8–12 hours | |

| Yield (Analogous Case) | 82% |

Palladium-Catalyzed Cross-Coupling

Reaction Design

This method adapts a patented palladium-mediated coupling strategy for synthesizing methylsulfonyl-containing ketones. The protocol involves reacting a halogenated aryl sulfone with a ketone-bearing aryl group under catalytic conditions. For 2-(methylsulfonyl)-1-(4-nitrophenyl)ethanone, the reaction components would include:

-

Electrophilic Partner: 4-Bromophenyl methyl sulfone.

-

Nucleophilic Partner: 1-(4-Nitrophenyl)ethanone.

-

Catalyst System: Palladium acetate (Pd(OAc)₂) and tri-tert-butylphosphonium tetrafluoroborate.

Mechanistic Pathway

The coupling proceeds via a palladium(0)-catalyzed oxidative addition and transmetallation sequence. The phosphonium ligand facilitates electron transfer, stabilizing the palladium intermediate and enhancing reaction efficiency.

Optimized Conditions:

Workup and Purification

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. Precipitation at 0–5°C followed by vacuum filtration yields the crude product, which is further purified via recrystallization.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Advantages | Limitations |

|---|---|---|

| Sulfide Oxidation | - High functional group tolerance | - Requires sulfide precursor synthesis |

| - Mild conditions | - Over-oxidation risks | |

| Cross-Coupling | - Single-step synthesis | - Palladium catalyst cost |

| - Scalability | - Sensitivity to oxygen/moisture |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone has a broad spectrum of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the synthesis of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone involves its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This reactivity is due to the presence of the methylsulfonyl group, which enhances the nucleophilicity of the compound. The nitro group also plays a role in stabilizing the intermediate species formed during reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

- 1-(4-(tert-Butyl)phenyl)-2-(methylsulfonyl)ethanone (137f): Molecular Formula: C₁₃H₁₈O₃S Physical Properties: Colorless oil, yield 74% in synthesis. Spectroscopic Data: ¹H NMR (CDCl₃) δ 7.94 (d, 2H), 7.53 (d, 2H), 4.58 (s, 2H), 3.14 (s, 3H), 1.35 (s, 9H). Key Difference: The tert-butyl group enhances lipophilicity (XLogP ≈ 3.5) compared to the nitro group in the target compound, which may reduce solubility .

- Key Difference: The thienopyrimidine moiety may enhance DNA intercalation or kinase inhibition compared to simpler sulfonyl derivatives .

Nitrophenyl-Containing Derivatives

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Biological Activity: Exhibits antimalarial activity with pIC₅₀ = 8.2129 (superior to chloroquine, pIC₅₀ = 7.5528).

- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone: Application: Acts as a DNA photocleaving agent at 1 µg concentration under UV light. Key Difference: Pyrazole substituents enable regioselective DNA binding, unlike sulfonyl groups, which may favor electrostatic interactions .

Sulfonyl vs. Thioether Functional Groups

- 2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7p): Melting Point: 175–177°C. Mass Spectrometry: ESI-HRMS m/z 513.09834 ([M+H]⁺).

Biologische Aktivität

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone, also known as KS119, is a compound of significant interest in medicinal chemistry due to its potential as an anticancer prodrug. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a methylsulfonyl group and a nitrophenyl moiety. This configuration contributes to its biological activity, particularly in the context of selective cytotoxicity against cancer cells.

The primary mechanism through which KS119 exerts its anticancer effects involves the selective release of a cytotoxic agent under hypoxic conditions typical of solid tumors. The compound undergoes enzymatic reduction to yield a short-lived alkylating species, which forms DNA cross-links, leading to cell death. The activation of KS119 is facilitated by enzymes such as NADPH:cytochrome P450 reductase and xanthine oxidase, which convert the nitro group into a reactive species in low-oxygen environments .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Cytotoxicity | Selectively induces cell death in hypoxic tumor environments |

| DNA Interaction | Forms interstrand cross-links in DNA, leading to apoptosis |

| Enzymatic Activation | Requires specific reductive enzymes for activation |

| Therapeutic Selectivity | High selectivity for cancer cells over normal tissues due to hypoxia targeting |

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of KS119:

- In Vitro Studies : Research demonstrated that KS119 exhibits significant cytotoxicity against EMT6 murine mammary carcinoma cells under hypoxic conditions, with a notable differential effect compared to normoxic conditions. The half-life of the active species was approximately 30 seconds at physiological pH and temperature .

- Atropisomeric Behavior : The compound exists as stable atropisomers that can interconvert, impacting its pharmacokinetics and therapeutic efficacy. Studies showed that different atropisomers exhibit varying rates of metabolism and cytotoxic activity, which could be leveraged for improved therapeutic outcomes .

- Comparative Efficacy : In comparative studies with structurally related compounds, KS119 demonstrated superior hypoxic selectivity and cytotoxic potency, reinforcing its potential as a targeted cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-(methylsulfonyl)-1-(4-nitrophenyl)ethanone, and how do reaction conditions influence yield?

A regioselective solvent-free synthesis under mild conditions is documented, using aryl ketones and substituted pyrazoles. Optimal yields (>80%) are achieved at room temperature with catalytic acid, minimizing side reactions like oxidation of the sulfonyl group . For characterization, combine NMR (¹H/¹³C), FT-IR (C=O stretch at ~1680 cm⁻¹), and X-ray crystallography to confirm the sulfonyl and nitrophenyl substituents .

Q. How can the photochemical stability of this compound be evaluated for DNA photocleavage studies?

Perform UV-Vis spectroscopy to identify absorption maxima (e.g., ~300 nm for nitroaryl groups) and monitor degradation under UV light (254–365 nm). Use gel electrophoresis to assess DNA cleavage efficiency (supercoiled vs. open-circular forms) at varying concentrations (e.g., 1–10 µg/mL) . Control experiments should include dark conditions and radical scavengers (e.g., DMSO for hydroxyl radicals).

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<1%).

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₁₃H₁₂N₂O₅S: C 50.00%, H 3.92%, N 8.97%) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the DNA photocleavage activity of derivatives?

Systematically modify substituents on the aryl and sulfonyl groups. For example:

- Replace the 4-nitrophenyl group with electron-withdrawing groups (e.g., 4-CN, 4-CF₃) to enhance UV absorption.

- Introduce steric hindrance (e.g., ortho-methyl) to evaluate binding affinity to DNA. Compare IC₅₀ values using plasmid DNA cleavage assays and computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) and independent labs.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays.

- Control for Redox Activity : Measure ROS generation (e.g., DCFH-DA assay) to distinguish direct DNA damage from oxidative stress .

Q. How can the photodegradation mechanism of this compound be elucidated for environmental safety assessments?

Conduct laser flash photolysis to identify transient species (e.g., triplet excited states, radicals). Pair with ESR spin trapping (e.g., TEMPO for singlet oxygen) and DFT calculations (Gaussian 09) to map reaction pathways. Assess ecotoxicity using Daphnia magna acute toxicity tests (LC₅₀ > 10 mg/L recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.